molecular formula C13H13N3OS B2417239 1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one CAS No. 497061-09-3

1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one

Cat. No. B2417239
CAS RN: 497061-09-3
M. Wt: 259.33
InChI Key: HUTFECFUXOFDTB-UHFFFAOYSA-N
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Description

The compound “1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one” is a derivative of benzothiazole . Benzothiazole derivatives are known for their diverse pharmacological properties .


Synthesis Analysis

The synthesis of similar compounds involves reactions with aminobenzothiazole derivatives . For instance, 3-(4-(Diphenylamine)phenyl)-1-(substituted)prop-2-en-1-one was reacted with hydrazine hydrates in the presence of ethanol and HCl to produce 1-(benzothiazol-2-yl)-3-(4-chlorophenyl)-5-(diphenylamine)phenyl-2-pyrazoline .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives includes a five-member ring with two nitrogen atoms at different positions . This structure is present in various marketed pharmacological agents of different categories .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives often include reactions with chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions .

Future Directions

The future directions in the research of benzothiazole derivatives involve the development of new greener and more economical ways for their synthesis . There is also a focus on the development of new benzothiazole analogs .

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-propan-2-yl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-8(2)10-7-12(17)16(15-10)13-14-9-5-3-4-6-11(9)18-13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTFECFUXOFDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzothiazol-2-YL-3-(isopropyl)-2-pyrazolin-5-one

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